molecular formula C16H22N2O6 B1201140 Adhiad CAS No. 88526-45-8

Adhiad

Cat. No.: B1201140
CAS No.: 88526-45-8
M. Wt: 338.36 g/mol
InChI Key: IPDYMMUCWKUXKM-UHFFFAOYSA-N
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Description

Adhiad is a complex organic compound with a unique structure that includes amino, acetamido, dimethyl, hydroxy, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adhiad typically involves multi-step organic reactions. The process begins with the preparation of the core isophthalic acid structure, followed by the introduction of amino, acetamido, and ester groups through a series of substitution and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Adhiad can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester groups can be hydrolyzed to form carboxylic acids, and the amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while hydrolysis of the ester groups will produce carboxylic acids.

Scientific Research Applications

Adhiad has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Adhiad involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the amino and acetamido groups may form hydrogen bonds with protein active sites, influencing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isophthalic acid derivatives with varying functional groups, such as:

  • 5-Amino-4,6-dimethyl-2-hydroxyisophthalic acid
  • 5-Acetamido-4,6-dimethyl-2-hydroxyisophthalic acid
  • 4,6-Dimethyl-2-hydroxyisophthalic acid diethyl ester

Uniqueness

Adhiad is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88526-45-8

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

diethyl 5-[(2-aminoacetyl)amino]-2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C16H22N2O6/c1-5-23-15(21)11-8(3)13(18-10(19)7-17)9(4)12(14(11)20)16(22)24-6-2/h20H,5-7,17H2,1-4H3,(H,18,19)

InChI Key

IPDYMMUCWKUXKM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(C(=C1O)C(=O)OCC)C)NC(=O)CN)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1O)C(=O)OCC)C)NC(=O)CN)C

88526-45-8

Synonyms

5-aminoacetamido-4,6-dimethyl-2-hydroxyisophthalic acid diethyl ester
ADHIAD

Origin of Product

United States

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